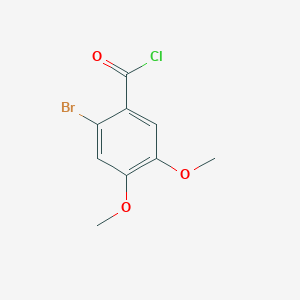

2-Bromo-4,5-dimethoxybenzoyl chloride

説明

BenchChem offers high-quality 2-Bromo-4,5-dimethoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-4,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMMVWIMLEMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451021 | |

| Record name | 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55171-61-4 | |

| Record name | 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4,5-dimethoxybenzoyl chloride synthesis from veratraldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoyl Chloride from Veratraldehyde

This guide provides a comprehensive overview of the synthetic pathway to produce 2-bromo-4,5-dimethoxybenzoyl chloride, a valuable intermediate in pharmaceutical and fine chemical synthesis. The process commences with the commercially available and fragrant compound, veratraldehyde (3,4-dimethoxybenzaldehyde)[1], and proceeds through a three-stage transformation: electrophilic bromination, oxidation, and finally, conversion to the target acid chloride.

Throughout this document, we will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and present critical data in a clear, accessible format. The causality behind experimental choices is explained to empower researchers not just to replicate the synthesis, but to understand and adapt it.

A Note on Structural Nomenclature: It is important for the practicing chemist to note a potential point of confusion in existing literature. Veratraldehyde is systematically named 3,4-dimethoxybenzaldehyde. The target compound and its precursors possess a 2-bromo-4,5-dimethoxy substitution pattern. The direct conversion of a 3,4-disubstituted benzene ring to a 2,4,5-trisubstituted pattern via simple electrophilic addition is not mechanistically straightforward. However, multiple synthetic reports explicitly describe this transformation[2][3][4]. This guide will follow the procedures as published in these sources, which have successfully yielded the desired final product. Researchers should confirm the structure of their intermediates using appropriate analytical methods (e.g., NMR, MS) to ensure the correct isomer is carried forward.

Stage 1: Electrophilic Bromination of Veratraldehyde

The inaugural step is the selective bromination of the veratraldehyde ring. This is an electrophilic aromatic substitution reaction, a cornerstone of aromatic chemistry. The electron-donating methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The combined influence of these groups directs the incoming electrophile. Published procedures indicate a high yield of the desired 2-bromo-4,5-dimethoxybenzaldehyde isomer.

Mechanism of Electrophilic Aromatic Bromination

The reaction proceeds via a two-step mechanism[5]. First, the electrophile (Br⁺, or a polarized bromine molecule) is attacked by the π-electron system of the benzene ring. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, faster step, a base removes a proton from the carbon bearing the bromine atom, restoring the ring's aromaticity[5]. The use of a catalyst like an acid can further polarize the brominating agent, enhancing its electrophilicity[6][7].

Experimental Protocols

Two effective methods are presented below. Method A offers exceptional yield and scalability, while Method B utilizes an in situ generation of bromine, which can be advantageous for avoiding the handling of pure liquid bromine.

Protocol A: High-Yield Bromination in Methanol[4]

This protocol is adapted from a large-scale synthesis and demonstrates high efficiency.

-

Setup: In a well-ventilated fume hood, charge a suitable glass reactor with methanol (approx. 6.25 L per 1 kg of veratraldehyde).

-

Dissolution: Add powdered 3,4-dimethoxybenzaldehyde (veratraldehyde) (1.0 eq) with stirring. Gentle warming to 30°C may be necessary to achieve a complete solution.

-

Bromination: Cool the reaction vessel with a water bath. Slowly add liquid bromine (1.1-1.15 eq) to the solution. A mild exotherm is expected; maintain the temperature below 40°C.

-

Reaction: Stir the mixture at ambient temperature for 1-2 hours post-addition to ensure the reaction goes to completion.

-

Workup & Isolation: Reduce the volume of methanol by approximately one-third via distillation. Cool the remaining mixture to 20°C and add water (approx. 3.75 L per 1 kg of starting material) with stirring to precipitate the product.

-

Purification: Collect the resulting slurry by filtration, washing the cake with cold methanol. Dry the colorless to slightly yellow product in vacuo at 50°C.

Protocol B: In Situ Bromination with KBrO₃[2][3]

This method avoids handling molecular bromine by generating it within the reaction mixture.

-

Setup: To a solution of veratraldehyde (1.0 eq) in glacial acetic acid, add potassium bromate (KBrO₃) and hydrobromic acid (HBr, 47%).

-

Reaction: Stir the mixture at room temperature for approximately 1 hour. The solution will typically change color from yellow to orange.

-

Workup & Isolation: Quench the reaction by pouring it into a solution of sodium bisulfite to neutralize any excess bromine.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization.

Data Summary: Bromination of Veratraldehyde

| Parameter | Method A (Bromine/Methanol) | Method B (KBrO₃/HBr) |

| Brominating Agent | Liquid Bromine (Br₂) | KBrO₃ / HBr (in situ Br₂) |

| Solvent | Methanol | Glacial Acetic Acid |

| Temperature | < 40°C | Room Temperature |

| Reported Yield | 90-92%[4] | Up to 82%[2][3] |

| Product M.P. | 143-146°C[4] | 142-144°C[2][3] |

| Product Appearance | Colorless to yellowish solid[4] | Gray-white solid[2][3] |

Reaction Visualization: Bromination

Caption: Step 3: Formation of the Acid Chloride.

Overall Synthetic Workflow

Caption: Complete synthesis pathway from Veratraldehyde to the target Acid Chloride.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

-

Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

-

SunanKalijaga.org. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Quora. (2018, December 21). Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction?. Retrieved from [Link]

-

Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]

-

SunanKalijaga.org. (n.d.). View of Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

- Patsnap. (n.d.). Method for synthesizing veratraldehyde.

- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.

-

The Hive. (2004, June 18). 3,4,5 precursors revisited. Retrieved from [Link]

-

YouTube. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from [Link]

-

Pertanika. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2017, July 4). Convertion of Acid to acid chloride. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

Sources

- 1. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 2. sunankalijaga.org [sunankalijaga.org]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoyl Chloride: Properties, Reactivity, and Applications in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 2-Bromo-4,5-dimethoxybenzoyl chloride, a key chemical intermediate with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical properties, reactivity, and established synthetic protocols, with a particular focus on its role in the synthesis of the antihypertensive drug, Prazosin.

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Bromo-4,5-dimethoxybenzoyl chloride, with the CAS number 55171-61-4, is a substituted benzoyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive acyl chloride group and a substituted aromatic ring with methoxy and bromo functionalities, allows for a diverse range of chemical transformations. The electron-donating methoxy groups and the strategically positioned bromine atom influence the reactivity of the acyl chloride and provide a handle for further molecular modifications, making it an attractive starting material for the synthesis of complex molecules, most notably pharmaceutical agents.

The primary significance of 2-Bromo-4,5-dimethoxybenzoyl chloride in the pharmaceutical industry lies in its crucial role as a key intermediate in the synthesis of Prazosin.[1][2] Prazosin is an α1-adrenergic receptor antagonist used in the treatment of hypertension.[1] Understanding the chemical behavior of this intermediate is therefore essential for optimizing the synthesis of Prazosin and related pharmaceutical compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of 2-Bromo-4,5-dimethoxybenzoyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55171-61-4 | [3][4] |

| Molecular Formula | C₉H₈BrClO₃ | [3][4] |

| Molecular Weight | 279.51 g/mol | [4] |

| Appearance | Likely a solid or oil | [5] |

| Solubility | Soluble in organic solvents like toluene | [5] |

| Reactivity with Water | Reacts with water |

Spectroscopic Data (Predicted and Inferred from Related Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two aromatic protons. Two singlets for the methoxy groups would appear in the upfield region, typically around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 110-160 ppm region), and the methoxy group carbons (around 55-60 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. Other characteristic peaks will include C-O stretching for the methoxy groups and C-H stretching for the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic pattern of isotopic peaks for the molecular ion and fragment ions containing these halogens.

Synthesis of 2-Bromo-4,5-dimethoxybenzoyl Chloride

The most common and efficient method for the synthesis of 2-Bromo-4,5-dimethoxybenzoyl chloride is the reaction of 2-Bromo-4,5-dimethoxybenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[5]

Reaction Scheme:

Mechanism of Amide Formation

General Experimental Protocol for Amide Synthesis:

-

Reaction Setup: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: A solution of 2-Bromo-4,5-dimethoxybenzoyl chloride in the same solvent is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water or an aqueous solution. The organic layer is separated, washed with dilute acid and/or base to remove unreacted starting materials and byproducts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude amide product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

2-Bromo-4,5-dimethoxybenzoyl chloride can undergo Friedel-Crafts acylation with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form diaryl ketones. [6]The electron-donating methoxy groups on the benzoyl chloride ring can influence the reactivity and regioselectivity of this reaction.

Mechanism of Friedel-Crafts Acylation:

The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity and yields the ketone product.

Mechanism of Friedel-Crafts Acylation

General Experimental Protocol for Friedel-Crafts Acylation:

-

Reaction Setup: The aromatic substrate and the Lewis acid catalyst are suspended in an anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide) in a reaction flask under an inert atmosphere (e.g., nitrogen, argon).

-

Addition of Acyl Chloride: A solution of 2-Bromo-4,5-dimethoxybenzoyl chloride in the same solvent is added dropwise to the cooled (typically 0 °C) reaction mixture.

-

Reaction: The reaction is stirred at a suitable temperature (from 0 °C to reflux) until completion, as monitored by TLC.

-

Work-up: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated.

-

Purification: The crude ketone is purified by column chromatography or recrystallization.

Esterification

The reaction of 2-Bromo-4,5-dimethoxybenzoyl chloride with alcohols or phenols in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters. This reaction is a standard method for the protection of hydroxyl groups or for the synthesis of ester-containing target molecules.

General Experimental Protocol for Esterification:

-

Reaction Setup: The alcohol or phenol is dissolved in a suitable solvent (e.g., dichloromethane, pyridine) in a reaction flask. A base is added if the solvent is not basic.

-

Addition of Acyl Chloride: 2-Bromo-4,5-dimethoxybenzoyl chloride is added to the solution, often at 0 °C.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for amide synthesis.

Safety and Handling

2-Bromo-4,5-dimethoxybenzoyl chloride is a reactive chemical and should be handled with appropriate safety precautions. Based on the safety data for similar benzoyl chlorides, it is expected to be corrosive and can cause severe skin burns and eye damage. It is also likely to react with water, releasing hydrogen chloride gas. Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place, away from moisture.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Bromo-4,5-dimethoxybenzoyl chloride is a synthetically valuable intermediate with a well-defined role in the pharmaceutical industry, particularly in the synthesis of Prazosin. Its reactivity, primarily centered around the acyl chloride functionality, allows for the efficient construction of amide, ester, and ketone linkages. This guide has provided a detailed overview of its chemical properties, synthesis, and key reactions, offering a practical resource for scientists and researchers. A thorough understanding of the principles and protocols outlined herein will facilitate the safe and effective utilization of this important building block in the development of new and existing pharmaceutical agents.

References

- Hess, H. J., Cronin, T. H., & Scriabine, A. (1977). Antihypertensive 2-amino-4(3H)-quinazolines. Journal of Medicinal Chemistry, 20(11), 1442-1446.

- Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225-231.

-

Chemical Cloud Database. (n.d.). 2-BROMO-4,5-DIMETHOXYBENZOYL CHLORIDE. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,5-dimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzoyl chloride is a substituted aromatic acyl chloride of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a reactive acyl chloride group, a sterically demanding bromine atom, and electron-donating methoxy groups, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-4,5-dimethoxybenzoyl chloride, grounded in fundamental principles and comparative data from related structures.

Synthesis and Reactivity: The Role of Thionyl Chloride

2-Bromo-4,5-dimethoxybenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 2-Bromo-4,5-dimethoxybenzoic acid, through treatment with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The choice of thionyl chloride is advantageous as the gaseous nature of the byproducts simplifies purification.

The reactivity of the resulting acyl chloride is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of 2-Bromo-4,5-dimethoxybenzoyl chloride is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the methoxy groups.

Predicted ¹H NMR Data (in CDCl₃, estimated):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Singlet | 1H | H-3 (Aromatic) |

| ~7.1 - 7.3 | Singlet | 1H | H-6 (Aromatic) |

| ~3.95 | Singlet | 3H | OCH₃ at C-5 |

| ~3.90 | Singlet | 3H | OCH₃ at C-4 |

Interpretation:

-

Aromatic Protons: The two aromatic protons, H-3 and H-6, are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the H-3 position, being ortho to the electron-withdrawing benzoyl chloride group, is expected to be deshielded and appear at a higher chemical shift compared to the proton at H-6.

-

Methoxy Protons: The two methoxy groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, estimated):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C=O (Acyl Chloride) |

| ~150 - 155 | C-4 (Aromatic, C-O) |

| ~148 - 152 | C-5 (Aromatic, C-O) |

| ~130 - 135 | C-1 (Aromatic, C-C=O) |

| ~120 - 125 | C-6 (Aromatic, C-H) |

| ~115 - 120 | C-2 (Aromatic, C-Br) |

| ~110 - 115 | C-3 (Aromatic, C-H) |

| ~56.5 | OCH₃ at C-5 |

| ~56.0 | OCH₃ at C-4 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is highly deshielded and will appear at the lowest field (highest ppm value). Acyl chloride carbonyls typically resonate in the 160-180 ppm range.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy groups (C-4 and C-5) will be shielded relative to unsubstituted benzene, while the carbons attached to the electron-withdrawing bromine (C-2) and benzoyl chloride (C-1) groups will be deshielded. The protonated aromatic carbons (C-3 and C-6) will have chemical shifts in the typical aromatic region.

-

Methoxy Carbons: The carbons of the methoxy groups will appear as sharp signals at high field.

IR (Infrared) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic carbonyl stretch of the acyl chloride functional group.

Predicted IR Data (KBr pellet or Nujol mull, cm⁻¹):

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (methyl of methoxy) |

| ~1770 - 1810 | Strong | C=O stretch (Acyl Chloride) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1270, ~1030 | Strong | C-O stretch (asymmetric and symmetric, ether) |

| ~800 - 600 | Medium | C-Br stretch |

| ~700 - 500 | Medium | C-Cl stretch |

Interpretation:

-

The most diagnostic peak in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption, which appears at a characteristically high frequency, typically around 1800 cm⁻¹.[1] This high frequency is due to the electron-withdrawing effect of the chlorine atom.

-

Other key absorptions include the aromatic and aliphatic C-H stretches, the aromatic C=C stretching vibrations, and the strong C-O stretching bands of the methoxy groups.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 278/280/282 | Molecular ion peak ([M]⁺) cluster, showing isotopic pattern for Br and Cl. |

| 243/245 | Loss of Cl radical ([M-Cl]⁺). |

| 215/217 | Loss of both Cl and CO ([M-Cl-CO]⁺). |

| 199/201 | Loss of Br radical ([M-Br]⁺). |

| 171/173 | Loss of Br and CO ([M-Br-CO]⁺). |

Interpretation:

-

Molecular Ion: The molecular ion peak will appear as a cluster of peaks due to the presence of two halogen isotopes: Bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic pattern for the molecular ion.

-

Fragmentation: Acyl chlorides typically undergo fragmentation through the loss of the chlorine radical to form a stable acylium ion. Further fragmentation can occur through the loss of carbon monoxide from the acylium ion. Other significant fragmentation pathways may involve the loss of the bromine radical or cleavage of the methoxy groups.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4,5-dimethoxybenzoyl chloride in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of an inert solvent is crucial to prevent hydrolysis of the acyl chloride.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile, dry solvent like dichloromethane or hexane.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection.

-

Temperature Program: A suitable temperature gradient to ensure good separation and elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Visualization of Key Structural and Spectroscopic Relationships

Molecular Structure of 2-Bromo-4,5-dimethoxybenzoyl chloride

Caption: Molecular structure of 2-Bromo-4,5-dimethoxybenzoyl chloride.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis and structural elucidation.

Conclusion

The spectroscopic characterization of 2-Bromo-4,5-dimethoxybenzoyl chloride relies on a synergistic application of NMR, IR, and MS techniques. While experimental data is not widely published, a detailed prediction based on established chemical principles and data from analogous structures provides a robust framework for its identification and analysis. The key spectral features to note are the characteristic high-frequency carbonyl stretch in the IR spectrum, the simple aromatic and methoxy signals in the ¹H NMR spectrum, the distinct carbonyl and substituted aromatic carbon signals in the ¹³C NMR spectrum, and the unique isotopic pattern of the molecular ion in the mass spectrum. This comprehensive spectroscopic profile is indispensable for any researcher working with this versatile synthetic intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoyl Chloride (CAS: 55171-61-4)

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4,5-dimethoxybenzoyl chloride (CAS Number: 55171-61-4), a key reactive intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and significant hazards associated with its handling and use. Emphasis is placed on its role as an acylating agent for introducing the 2-bromo-4,5-dimethoxybenzoyl moiety, a common structural element in complex organic molecules and pharmaceutical intermediates. This guide includes field-proven protocols for its synthesis, a representative acylation reaction, and methods for its analytical characterization. All procedures are presented with a focus on safety, causality, and reproducibility to support advanced research and development applications.

Chemical Identity and Physicochemical Properties

2-Bromo-4,5-dimethoxybenzoyl chloride is a substituted aromatic acyl chloride. The presence of the highly reactive acyl chloride group makes it a valuable, albeit hazardous, reagent for chemical synthesis. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55171-61-4 | [1] |

| Chemical Name | 2-Bromo-4,5-dimethoxybenzoyl chloride | [1] |

| Molecular Formula | C₉H₈BrClO₃ | [1][2] |

| Molecular Weight | 279.52 g/mol | [1] |

| Canonical SMILES | COC1=C(OC)C=C(C(=O)Cl)C(=C1)Br | [1] |

| InChI Key | QADMMVWIMLEMOU-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted based on analogs) | |

| Melting Point | Data not available. Estimated 45-65 °C based on analogs such as 3,5-dimethoxybenzoyl chloride (43-46 °C) and 2,4-dimethoxybenzoyl chloride (58-60 °C). | |

| Boiling Point | Data not available. Prone to decomposition at high temperatures. | [2] |

| Solubility | Reacts violently with water and protic solvents (e.g., alcohols). Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. | [3][4] |

Core Reactivity and Synthetic Utility

The primary utility of 2-bromo-4,5-dimethoxybenzoyl chloride stems from the electrophilic nature of the acyl chloride functional group. This group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental reactivity involves the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on the carbonyl carbon of the acyl chloride. This proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion and forming a new bond between the carbonyl carbon and the nucleophile. This reaction is often catalyzed by a non-nucleophilic base (like pyridine or triethylamine), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

This reactivity makes the compound an efficient reagent for:

-

Amide Formation: Reaction with primary or secondary amines to form amides.

-

Ester Formation: Reaction with alcohols or phenols to form esters.

-

Friedel-Crafts Acylation: Reaction with electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[5]

The 2-bromo and 4,5-dimethoxy substituents on the benzene ring also influence reactivity and provide functional handles for further synthetic transformations, such as cross-coupling reactions at the bromide position.

Caption: General workflow for a nucleophilic acylation reaction.

Hazard Identification and Safety Protocols

2-Bromo-4,5-dimethoxybenzoyl chloride is a hazardous substance that requires strict safety controls. The primary hazards are associated with its corrosivity and high reactivity, particularly with water.

GHS Hazard Classification:

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [1] |

Based on data from analogous compounds, it should also be treated as harmful if swallowed, in contact with skin, or inhaled.[4]

Key Hazards Explained:

-

Corrosivity (H314): This is the most significant hazard. The compound can cause immediate and severe chemical burns upon contact with skin and eyes, potentially leading to permanent damage.[1] The high reactivity of the acyl chloride group leads to acylation of biological macromolecules. Furthermore, upon contact with moisture (e.g., on skin, in eyes, or in mucous membranes), it rapidly hydrolyzes to produce hydrochloric acid (HCl), which is highly corrosive.

-

Reactivity with Water: The compound reacts violently with water, releasing heat and toxic, corrosive HCl gas. This reaction is exothermic and can cause pressure buildup in sealed containers. Therefore, it must be handled under anhydrous (dry) conditions.

-

Inhalation Hazard: Inhalation of dust or fumes can cause severe irritation and chemical burns to the respiratory tract.

Mandatory Safety Protocols:

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or HCl fumes. The work area must be equipped with an emergency eyewash station and safety shower.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). A double-gloving strategy (e.g., nitrile inner glove, neoprene outer glove) is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is advised.

-

-

Handling and Storage:

-

Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, well-ventilated area designated for corrosive materials.

-

Store away from water, alcohols, bases, and oxidizing agents.

-

-

Spill and Emergency Response:

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. Remove contaminated clothing.[6]

-

In case of eye contact, immediately flush with water for at least 15 minutes, holding eyelids open, and seek urgent medical attention.[6]

-

For small spills, cautiously neutralize with a dry, inert absorbent material like sodium bicarbonate or sand. Do NOT use water. For large spills, evacuate the area and contact emergency services.

-

Caption: Hierarchy of controls for managing hazards.

Experimental Protocols

The following protocols are provided as validated starting points for synthesis, reaction, and analysis. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions.

Protocol 4.1: Synthesis of 2-Bromo-4,5-dimethoxybenzoyl Chloride

This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method, but it involves handling hazardous reagents.

-

Rationale: Thionyl chloride reacts with the carboxylic acid to form the desired acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Materials:

-

2-Bromo-4,5-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, catalytic)

-

Round-bottom flask with reflux condenser and gas outlet/bubbler

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reactant Charging: In the flask, suspend 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene (approx. 4 mL per gram of acid).

-

Reaction Initiation: Add thionyl chloride (2.0-3.0 eq) to the suspension. If desired for catalysis, add a few drops of anhydrous DMF.

-

Reaction: Heat the mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, add more anhydrous toluene and evaporate again (azeotropic removal). The resulting crude product is often used directly in the next step without further purification.

Protocol 4.2: N-Acylation of a Primary Amine

This protocol provides a general method for forming an amide using the synthesized acyl chloride.

-

Rationale: The amine acts as a nucleophile, attacking the acyl chloride. Triethylamine (a non-nucleophilic base) is added to scavenge the HCl produced, preventing it from protonating the starting amine and rendering it unreactive. The reaction is run at 0 °C initially to control the exothermic reaction.

Materials:

-

A primary amine (e.g., benzylamine)

-

2-Bromo-4,5-dimethoxybenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N), distilled

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

Ice bath

Procedure:

-

Amine Solution: Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 2-bromo-4,5-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

-

Quenching: Once the reaction is complete, quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

Protocol 4.3: Analytical Characterization

-

Rationale: A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized product. Each technique provides unique structural information.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). For 2-bromo-4,5-dimethoxybenzoyl chloride, expect to see two singlets in the aromatic region (representing the two non-equivalent aromatic protons) and two singlets in the aliphatic region (representing the two non-equivalent methoxy groups). For an acylated product, new signals corresponding to the attached nucleophile will appear.

-

-

Infrared (IR) Spectroscopy:

-

Analyze the sample as a thin film or KBr pellet. The most prominent peak for the acyl chloride will be the strong carbonyl (C=O) stretch, typically found at a high wavenumber (around 1770-1800 cm⁻¹). For the corresponding amide product, this peak will shift to a lower frequency (around 1640-1680 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) will be characteristic.

-

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). RU2647583C2 - Method for the preparation of papaverine hydrochloride.

- Beilstein Journals. (n.d.). Supplementary Information.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromo-5-methoxybenzoyl chloride.

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 3,5-Dimethoxybenzoyl chloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 3,4-Dimethoxybenzoyl chloride.

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved January 17, 2026, from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzyl Chloride.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

Sources

The Strategic Utility of 2-Bromo-4,5-dimethoxybenzoyl Chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the selection of appropriate starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Bromo-4,5-dimethoxybenzoyl chloride has emerged as a particularly valuable and versatile reagent. Its utility stems from a unique combination of structural features: a reactive acyl chloride for straightforward amide bond formation, two electron-donating methoxy groups that activate the benzene ring for electrophilic substitution, and a strategically positioned bromine atom that serves as a handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the potential applications of 2-Bromo-4,5-dimethoxybenzoyl chloride in medicinal chemistry, with a focus on its role in the synthesis of isoquinoline alkaloids and as a key scaffold for neurologically active compounds. We will delve into the causality behind its selection in these synthetic endeavors, provide detailed experimental protocols, and present data to illustrate its practical utility.

The Strategic Advantage of the 2-Bromo-4,5-dimethoxybenzoyl Moiety

The 2-bromo-4,5-dimethoxy substitution pattern is not a random assortment of functional groups; it is a carefully orchestrated arrangement that imparts specific and advantageous properties to the molecule and its derivatives. The two methoxy groups at the 4- and 5-positions render the aromatic ring electron-rich, which is a critical feature for facilitating intramolecular cyclization reactions, such as the Bischler-Napieralski reaction, a cornerstone in the synthesis of isoquinoline alkaloids.[1][2] The bromine atom at the 2-position serves multiple purposes. It can act as a blocking group, directing cyclization to the desired position. Furthermore, the bromine atom can introduce favorable pharmacokinetic properties and enhance binding affinity to target proteins through halogen bonding, a phenomenon increasingly recognized for its importance in drug design.[3][4]

Core Application I: A Gateway to Isoquinoline Alkaloids

The isoquinoline core is a privileged scaffold found in a vast array of naturally occurring and synthetic compounds with diverse and potent biological activities.[5] 2-Bromo-4,5-dimethoxybenzoyl chloride serves as an excellent starting point for the construction of 1-benzylisoquinoline and related alkaloids, a class that includes the well-known vasodilator, papaverine.[6][7]

The general synthetic strategy involves the acylation of a phenethylamine derivative with 2-Bromo-4,5-dimethoxybenzoyl chloride to form an amide intermediate. This amide is then subjected to a Bischler-Napieralski cyclization, followed by reduction or oxidation to yield the desired tetrahydroisoquinoline or isoquinoline scaffold, respectively.

Experimental Workflow: Synthesis of a Tetrahydroisoquinoline Precursor

The following workflow outlines the key steps in the synthesis of a tetrahydroisoquinoline precursor using 2-Bromo-4,5-dimethoxybenzoyl chloride.

Caption: Workflow for the synthesis of a tetrahydroisoquinoline product.

Detailed Protocol: Acylation of a Phenethylamine Derivative

-

Preparation of 2-Bromo-4,5-dimethoxybenzoyl chloride: A mixture of 2-bromo-4,5-dimethoxybenzoic acid and thionyl chloride is refluxed for 3 hours.[8] Excess thionyl chloride is removed under vacuum to yield the crude 2-bromo-4,5-dimethoxybenzoyl chloride, which can often be used without further purification.

-

Acylation Reaction: To a solution of the desired phenethylamine derivative and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent such as dichloromethane, a solution of 2-Bromo-4,5-dimethoxybenzoyl chloride in the same solvent is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

-

The crude product is then purified by column chromatography or recrystallization.

Core Application II: Scaffolding for Dopamine and Serotonin Receptor Modulators

The benzamide moiety is a well-established pharmacophore in the design of ligands for dopamine and serotonin receptors. The substitution pattern on the benzamide ring plays a crucial role in determining the affinity and selectivity of these ligands for different receptor subtypes. The 2,5-dimethoxy substitution pattern, in particular, has been shown to be favorable for potent interactions with the 5-HT2A receptor.[2][9]

While direct examples of 2-Bromo-4,5-dimethoxybenzoyl chloride in the synthesis of marketed dopamine or serotonin receptor modulators are not abundant in the readily available literature, the structural motif is highly relevant. For instance, the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a potent 5-HT2A receptor partial agonist, highlighting the importance of the bromo-dimethoxy-phenyl scaffold in targeting this receptor. 2-Bromo-4,5-dimethoxybenzoyl chloride can be envisioned as a key starting material for the synthesis of novel benzamide-based ligands targeting these receptors.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the key structural features of the 2-Bromo-4,5-dimethoxybenzoyl moiety and their influence on biological activity, drawing from related classes of compounds.

| Structural Feature | Influence on Biological Activity | Rationale and Supporting Evidence |

| 2-Bromo Substituent | Can enhance binding affinity and improve pharmacokinetic properties. | The bromine atom can participate in halogen bonding with the target protein, a favorable non-covalent interaction.[3][4] It can also increase lipophilicity, potentially improving membrane permeability. |

| 4,5-Dimethoxy Substituents | Generally enhances affinity for aminergic GPCRs, particularly serotonin receptors. | The methoxy groups can act as hydrogen bond acceptors and contribute to favorable van der Waals interactions within the receptor binding pocket. The 2,5-dimethoxy pattern is a known feature of potent 5-HT2A receptor ligands.[2][9] |

| Benzoyl Linkage | Provides a rigid scaffold for presenting the substituted phenyl ring to the receptor. | The amide bond is a common and stable linker in drug molecules, and the benzoyl group itself can engage in pi-stacking interactions with aromatic residues in the binding site. |

Signaling Pathway of 5-HT2A Receptor Activation

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: Simplified 5-HT2A receptor signaling pathway.

Future Perspectives and Conclusion

2-Bromo-4,5-dimethoxybenzoyl chloride represents a powerful and versatile tool in the medicinal chemist's arsenal. Its utility in the construction of complex heterocyclic scaffolds, particularly isoquinoline alkaloids, is well-documented. Furthermore, the inherent pharmacological relevance of the bromo-dimethoxy-phenyl moiety makes it an attractive starting point for the design of novel ligands targeting aminergic GPCRs. The strategic placement of the bromo and methoxy substituents provides a rich platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of the subtle yet significant roles of substituents in drug-receptor interactions continues to grow, the demand for well-functionalized and reactive building blocks like 2-Bromo-4,5-dimethoxybenzoyl chloride is poised to increase. This guide has provided a foundational understanding of its potential applications, and it is anticipated that future research will uncover even more innovative uses for this valuable synthetic intermediate.

References

- Hollinshead, J. (1997). U.S. Patent No. 5,942,387. Washington, DC: U.S.

- Acuna-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 136(4), 627-635.

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved from [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]

- MDPI. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(13), 3043.

- Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, 56, 19.

- ResearchGate. (2022). Condensation of amino acids and substituted benzoyl chloride. Mini-Reviews in Medicinal Chemistry.

-

The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026). Retrieved from [Link]

- Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.

- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 4(3), 27-34.

- ResearchGate. (2020). The Isoquinoline Alkaloids.

-

Wikipedia. (2024). 2C-B. In Wikipedia. Retrieved from [Link]

- Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 88(4), 255-261.

- Medical University of Lublin. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 88(4), 255-261.

Sources

- 1. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 6. 2-bromo-4,5-dimethoxybenzoyl chloride | 55171-61-4 [m.chemicalbook.com]

- 7. 2-bromo-4,5-dimethoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid as a Precursor

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzoic acid (also known as 6-Bromoveratric acid), a pivotal precursor in the fields of pharmaceutical development and complex organic synthesis. We delve into the fundamental principles underpinning its synthesis, presenting a detailed, field-proven protocol for its preparation via the electrophilic bromination of 3,4-dimethoxybenzoic acid (veratric acid). This document is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, rigorous experimental procedures, characterization data, and a discussion of its applications to empower and inform advanced chemical R&D.

Introduction: Strategic Importance of 2-Bromo-4,5-dimethoxybenzoic Acid

2-Bromo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing carboxylic acid group, along with a strategically placed bromine atom, makes it an exceptionally versatile building block. The bromine atom serves as a handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid provides a site for amidation, esterification, or reduction. This unique combination of reactive sites has established it as a critical intermediate in the synthesis of a range of high-value compounds, including pharmaceuticals like pinaverium bromide and natural products such as norathyriol and urolithins.[1][2] Understanding its efficient synthesis is therefore paramount for laboratories engaged in medicinal chemistry and materials science.

Physicochemical & Spectroscopic Profile

A thorough characterization of the target compound is the cornerstone of synthetic chemistry, ensuring the identity and purity of the material for subsequent applications.

| Property | Value | Reference(s) |

| CAS Number | 6286-46-0 | [3] |

| Molecular Formula | C₉H₉BrO₄ | [3] |

| Molecular Weight | 261.07 g/mol | [3] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 188-190 °C (lit.) | [2] |

| IUPAC Name | 2-bromo-4,5-dimethoxybenzoic acid | [3] |

Spectroscopic Data:

-

¹H-NMR (DMSO-d₆, δ): 13.08 (bs, 1H, -COOH), 7.37 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 3.84 (s, 3H, -OCH₃), 3.79 (s, 3H, -OCH₃).[4]

Core Synthesis Methodology: Electrophilic Bromination of Veratric Acid

The most direct, high-yielding, and cost-effective route for laboratory-scale synthesis is the selective bromination of the inexpensive starting material, 3,4-dimethoxybenzoic acid (veratric acid).[4][5]

Mechanistic Rationale and Regioselectivity

The synthesis hinges on the principles of electrophilic aromatic substitution. The regiochemical outcome—bromination at the C-2 position—is a direct consequence of the competing directing effects of the substituents on the benzene ring.

-

Activating Groups: The two methoxy (-OCH₃) groups at C-4 and C-5 are powerful activating, ortho-, para- directing groups due to their resonance electron-donating effects. They strongly favor substitution at the C-2 and C-6 positions.

-

Deactivating Group: The carboxylic acid (-COOH) group at C-1 is a deactivating, meta- directing group due to its inductive electron-withdrawing effect. It directs incoming electrophiles away from the ortho positions (C-2, C-6) and towards the C-5 position.

The final regioselectivity is determined by the dominant activating effect of the methoxy groups. The electrophile (Br⁺) will preferentially add to the most nucleophilic positions, which are C-2 and C-6. The addition occurs at the C-2 position (which is also designated as C-6 relative to the other methoxy group), resulting in the desired product, 6-Bromoveratric acid. The use of a strong acid solvent like concentrated HCl likely helps to moderate the reaction by protonating the carbonyl of the carboxylic acid, slightly increasing its deactivating effect and preventing potential side reactions.

Caption: Reaction mechanism for the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and is designed for robust performance and high yield.[5]

Materials & Equipment:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

Bromine (Br₂)

-

Concentrated Hydrochloric Acid (35-37%)

-

Deionized Water

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and suction flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, suspend 3,4-dimethoxybenzoic acid (25.0 g) in concentrated hydrochloric acid (500 mL) in a round-bottom flask. Stir the suspension at room temperature (25°C) to ensure it is well-dispersed.

-

Bromine Addition: Add bromine (23.0 g, 1.05 equivalents) to a dropping funnel. Add the bromine dropwise to the stirred suspension over approximately 30-45 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.

-

Reaction: After the addition is complete, continue to stir the resulting mixture at 25°C for seven hours. The mixture will typically change color as the reaction proceeds.

-

Product Precipitation (Quenching): After seven hours, carefully add deionized water (500 mL) to the reaction mixture. This will cause the crude product, which is insoluble in the aqueous acidic medium, to precipitate out of the solution.

-

Isolation: Stir the mixture for an additional hour to ensure complete precipitation. Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing & Purification: Wash the collected solid on the filter with deionized water to remove residual acid and salts. Field Insight: For enhanced purity, an optional wash with a cold, dilute solution of sodium thiosulfate or sodium bisulfite can be performed to quench any unreacted bromine, followed by another water wash.[6]

-

Drying: Dry the purified crystals under reduced pressure (in a vacuum oven or desiccator) to a constant weight. This procedure typically yields crude 2-bromo-4,5-dimethoxybenzoic acid as an off-white solid.

-

Yield: The expected yield of the crude product is high, often around 96%.[5] For applications requiring exceptional purity, recrystallization from a suitable solvent such as ethanol can be performed.

Overall Synthesis and Purification Workflow

The entire process, from starting materials to the final, characterized product, follows a logical and efficient sequence.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Alternative Synthetic Routes

While direct bromination of veratric acid is often preferred, alternative strategies exist, which may be advantageous depending on raw material availability and production scale.

-

Two-Step Oxidation Route: An industrially-oriented method starts with the more economical 3,4-dimethoxytoluene. This is first brominated to yield 2-bromo-4,5-dimethoxy toluene, which is subsequently oxidized using a strong oxidizing agent like potassium permanganate to afford the final carboxylic acid. This route is noted for its high overall yield and suitability for large-scale production.[7]

-

Aldehyde Oxidation Route: Another viable pathway begins with 3,4-dimethoxybenzaldehyde. The aldehyde is first brominated to 2-bromo-4,5-dimethoxybenzaldehyde, followed by oxidation of the aldehyde functional group to a carboxylic acid.[7]

Safety and Handling

As with all chemical syntheses, adherence to strict safety protocols is mandatory.

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin and eye burns and respiratory irritation. Use with proper PPE in a well-ventilated area.

-

2-Bromo-4,5-dimethoxybenzoic acid: May cause skin, eye, and respiratory system irritation. Avoid inhalation of dust and direct contact.

Conclusion

The synthesis of 2-Bromo-4,5-dimethoxybenzoic acid via electrophilic bromination of veratric acid represents a reliable, efficient, and scalable method for producing this valuable chemical precursor. The reaction's high regioselectivity is well-understood and governed by the directing effects of the aromatic substituents. By following the detailed protocol and safety guidelines presented in this guide, researchers and development professionals can confidently produce high-purity material, enabling further innovation in the synthesis of complex pharmaceutical and agrochemical agents.

References

- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

2C-B - Wikipedia. (URL: [Link])

- EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.

-

METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID - European Patent Office - EP 2650277 A1. (URL: [Link])

-

2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963. PubChem. (URL: [Link])

-

1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Organic Chemistry practical course documentation. (URL: [Link])

- US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. (URL: [Link])

- CN101092351A - Method for synthesizing veratric acid.

-

Veratric acid - Wikipedia. (URL: [Link])

-

Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IP.com. (URL: [Link])

-

2, 4-Dimethoxy Benzoic Acid. Vihita Drugs & Intermediates. (URL: [Link])

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- CN100519504C - Method for making 6-bromocaproic acid.

-

Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. (URL: [Link])

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. (URL: [Link])

- WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

Sources

- 1. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 2. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]

- 3. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]

- 7. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

Reactivity of the acyl chloride group in 2-Bromo-4,5-dimethoxybenzoyl chloride

An In-Depth Technical Guide on the Reactivity of the Acyl Chloride Group in 2-Bromo-4,5-dimethoxybenzoyl chloride

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the acyl chloride functional group in 2-Bromo-4,5-dimethoxybenzoyl chloride (CAS No: 55171-61-4). This molecule is a pivotal intermediate in synthetic organic chemistry, valued for its role in constructing complex molecular architectures found in pharmaceuticals and other fine chemicals.[1][2] This document elucidates the nuanced interplay of electronic and steric factors that govern the reactivity of the acyl chloride moiety. It further provides detailed, field-proven experimental protocols for its synthesis and key transformations, supported by mechanistic diagrams and a consolidated summary of its physicochemical properties. This guide is intended as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: A Profile of a Versatile Synthetic Building Block

2-Bromo-4,5-dimethoxybenzoyl chloride is a substituted aromatic acyl chloride. Acyl chlorides, as a class, are among the most reactive derivatives of carboxylic acids, serving as potent acylating agents in a multitude of chemical transformations.[3] The high reactivity of the acyl chloride group is primarily due to the significant electrophilicity of the carbonyl carbon, which is influenced by the potent electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom.[4] Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[3]

The utility of 2-Bromo-4,5-dimethoxybenzoyl chloride, however, extends beyond the general reactivity of acyl chlorides. The substituents on the benzene ring—a bromine atom at the ortho position and two methoxy groups at the meta and para positions relative to the bromine—introduce a complex combination of electronic and steric effects. These effects modulate the reactivity of the acyl chloride group and provide additional synthetic handles for molecular elaboration, making it a valuable precursor in the synthesis of bioactive compounds, including histone deacetylase (HDAC) inhibitors and receptor ligands.[1][2]

| Property | Value | Reference |

| CAS Number | 55171-61-4 | [5] |

| Molecular Formula | C₉H₈BrClO₃ | [6] |

| Molecular Weight | 279.51 g/mol | [5] |

| Synonyms | Benzoyl chloride, 2-bromo-4,5-dimethoxy- | [6] |

| InChI Key | QADMMVWIMLEMOU-UHFFFAOYSA-N | [5] |

Governing Factors: Electronic and Steric Influences on Reactivity

The reactivity of the carbonyl carbon in 2-Bromo-4,5-dimethoxybenzoyl chloride is a finely tuned balance of competing electronic and steric influences from the aromatic substituents. Understanding this interplay is critical for predicting reaction outcomes and optimizing conditions.

Electronic Effects

The electron density at the carbonyl carbon is modulated by both inductive and resonance effects from the bromo and dimethoxy substituents.

-

Dimethoxy Groups (-OCH₃): Located at the 4- and 5-positions, the two methoxy groups are powerful electron-donating groups (EDGs) primarily through a resonance effect (+M).[7] The lone pairs on the oxygen atoms can delocalize into the aromatic π-system, increasing the electron density of the ring.[8] This donation partially extends to the carbonyl group, which slightly reduces the positive partial charge on the carbonyl carbon. Consequently, this effect makes the acyl chloride group in this molecule slightly less reactive towards nucleophiles compared to an unsubstituted benzoyl chloride.[3][9]

-

Bromo Group (-Br): The bromine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[10] This effect withdraws electron density from the aromatic ring and, by extension, from the attached carbonyl group. This withdrawal increases the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack. While halogens can also donate electron density via resonance (+M), the inductive effect is dominant for halogens.[7]

The net electronic influence is a composite of these opposing effects. The strong activation by the ortho-bromo group often outweighs the mild deactivation by the meta- and para-methoxy groups, resulting in a highly reactive acyl chloride.

Steric Effects: The "Ortho Effect"

The most significant steric factor is the presence of the bromine atom at the 2-position (ortho to the acyl chloride). This substituent provides considerable steric bulk around the reaction center.[11] This steric hindrance can impede the trajectory of an incoming nucleophile, potentially slowing the rate of reaction, particularly with large or bulky nucleophiles.[3][12] This phenomenon, often termed the "ortho effect," is a critical consideration in planning syntheses, as it can influence reaction kinetics and, in some cases, the feasibility of a transformation.[11]

Caption: Electronic and steric factors influencing reactivity.

Characteristic Reactions and Mechanisms

The primary reaction pathway for 2-Bromo-4,5-dimethoxybenzoyl chloride is nucleophilic acyl substitution.[13] This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group.[4][14]

Caption: General mechanism of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Reactions

-

Hydrolysis: Reacts readily, often vigorously, with water to form the corresponding carboxylic acid, 2-Bromo-4,5-dimethoxybenzoic acid, and hydrochloric acid.[15] This reaction underscores the necessity of handling and storing the compound under anhydrous conditions.

-

Alcoholysis (Esterification): In the presence of an alcohol (R'-OH), it forms the corresponding ester. A tertiary amine base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.[16][17]

-

Aminolysis (Amidation): Reaction with ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH) yields primary, secondary, or tertiary amides, respectively.[4] Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the generated HCl.

-

Reaction with Carboxylate Salts: Forms mixed carboxylic anhydrides upon reaction with a carboxylate salt (R'COO⁻).[13]

Friedel-Crafts Acylation

2-Bromo-4,5-dimethoxybenzoyl chloride can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4,5-dimethoxybenzoyl moiety onto an electron-rich aromatic ring.[15][18] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and facilitates the formation of a highly electrophilic acylium ion intermediate.[19] The electron-rich nature of the benzoyl chloride itself (due to the methoxy groups) can sometimes complicate these reactions, requiring careful optimization of conditions.[20]

Reduction

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acyl chloride to the corresponding primary alcohol, (2-bromo-4,5-dimethoxyphenyl)methanol.[13]

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoyl chloride

This procedure details the conversion of the parent carboxylic acid to the acyl chloride using thionyl chloride.[21]

Materials:

-

2-Bromo-4,5-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-